The synthesis of SHP-141 involves a multi-step process beginning with suberic acid. The original synthetic route comprises five steps that include the formation of suberyl hydroxamic acid through acylation reactions. The key steps are:
SHP-141's molecular structure features a hydroxamic acid functional group, which is crucial for its activity as an HDAC inhibitor. The compound's chemical formula can be represented as C₁₃H₁₅N₃O₄, and it has a molecular weight of approximately 265.28 g/mol. Key structural data includes:
The structural integrity and stereochemistry of SHP-141 have been confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
SHP-141 primarily acts through the inhibition of histone deacetylase enzymes, which are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The chemical reaction mechanism involves:
The specificity of SHP-141 towards certain HDAC isoforms contributes to its potential therapeutic efficacy while minimizing off-target effects .
The mechanism by which SHP-141 exerts its effects involves several key processes:
SHP-141 exhibits several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
SHP-141 has significant potential applications in scientific research and clinical settings:
The ongoing research into SHP-141 aims to elucidate its full therapeutic potential and optimize its application in clinical oncology .
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.: 189883-16-7
CAS No.:
CAS No.: 32719-43-0